N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide
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Overview
Description
N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is an organic compound belonging to the class of nicotinamides. This compound is characterized by the presence of a pyridine ring substituted at position 3 by a carboxamide group, and it also contains bromine atoms at positions 3 and 5 of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections.
Mechanism of Action
The mechanism of action of N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby disrupting fatty acid biosynthesis . This inhibition leads to the bacteriostatic effect observed in antimicrobial studies.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the dibromo and dihydroxy substitutions.
3,5-Dibromo-2,4-dihydroxybenzaldehyde: The aldehyde precursor used in the synthesis.
Nicotinohydrazide: The hydrazide precursor used in the synthesis.
Uniqueness
N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H9Br2N3O3 |
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Molecular Weight |
415.04 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Br2N3O3/c14-9-4-8(11(19)10(15)12(9)20)6-17-18-13(21)7-2-1-3-16-5-7/h1-6,19-20H,(H,18,21)/b17-6+ |
InChI Key |
PYVJEAZDEZTGIS-UBKPWBPPSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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